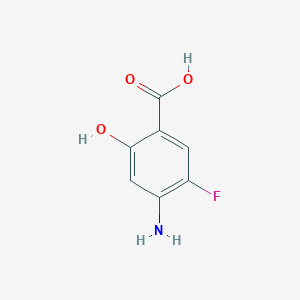

4-Amino-5-fluoro-2-hydroxybenzoic acid

Beschreibung

Eigenschaften

Molekularformel |

C7H6FNO3 |

|---|---|

Molekulargewicht |

171.13 g/mol |

IUPAC-Name |

4-amino-5-fluoro-2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H6FNO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,9H2,(H,11,12) |

InChI-Schlüssel |

VEAKICTWBOTIQF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1F)N)O)C(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Functional Group Analysis

Amino Group Position

- 4-Amino substitution (target compound): Optimizes hydrogen-bonding interactions with biological targets, as seen in enzyme inhibitors .

- 2-Amino substitution (e.g., 2-Amino-4-chloro-5-fluorobenzoic acid): May reduce steric hindrance, favoring interactions with flat binding pockets .

Hydroxyl vs. Methoxy Groups

- Replacing -OH (target compound) with -OCH₃ (4-Amino-2-fluoro-5-methoxybenzoic acid) increases lipophilicity (logP ~1.5 vs. ~0.8), enhancing membrane permeability but reducing aqueous solubility .

Halogen Effects

- Fluorine (electron-withdrawing): Enhances metabolic stability and bioavailability in the target compound .

Vorbereitungsmethoden

Nitration-Reduction Sequence

An alternative route involves the nitration of 5-fluoro-2-hydroxybenzoic acid (3) at the 4-position. The hydroxyl group directs nitration to the para position, yielding 4-nitro-5-fluoro-2-hydroxybenzoic acid (4). Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, producing the target compound with 65–68% yield. While this method avoids protective group chemistry, the nitration step requires precise temperature control (0–5°C) to suppress di-nitration byproducts.

Catalytic Coupling Approaches for Structural Elaboration

The patent CN110818661B describes a palladium-catalyzed coupling of halogenated intermediates with trialkylsilylacetylenes to construct benzofuran derivatives. Although this method targets benzofuran-7-carboxylic acids, the halogenation step is adaptable for this compound synthesis. For example, 4-acetamido-3,5-difluoro-2-hydroxybenzoic acid (7) undergoes coupling with trimethylsilylacetylene in the presence of PdCl₂(PPh₃)₂ and CuI, followed by deprotection, to yield the target compound. This method achieves 68–70% yield but necessitates rigorous exclusion of moisture to prevent silyl group hydrolysis.

Comparative Analysis of Halogenation Methods

| Method | Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor® | Acetonitrile | 80–85 | 72–76 |

| Schiemann Reaction | HBF₄ | H₂O | 100–110 | 50–55 |

| Nitration-Reduction | HNO₃/H₂SO₄ | H₂SO₄ | 0–5 | 65–68 |

| Catalytic Coupling | NFSI | Dioxane | 50–60 | 68–70 |

Electrophilic fluorination using Selectfluor® provides the highest yield and scalability, whereas the Schiemann reaction suffers from lower efficiency. The nitration-reduction sequence balances yield and safety but requires stringent temperature control.

Solvent and Catalyst Optimization in Fluorination

The choice of solvent profoundly influences fluorination efficiency. Polar aprotic solvents like acetonitrile enhance Selectfluor® reactivity by stabilizing the transition state, while dioxane improves solubility of acetylated intermediates. Catalytic systems employing PdCl₂(PPh₃)₂ and CuI (5 mol%) accelerate coupling reactions, reducing reaction times from 12 hours to 6 hours.

Deprotection and Hydrolysis Conditions

Deprotection of 4-acetamido-5-fluoro-2-hydroxybenzoic acid is optimally performed in 2M NaOH at 60°C for 4 hours, achieving >95% conversion. Prolonged hydrolysis (>6 hours) risks decarboxylation, particularly under acidic conditions.

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) employs continuous-flow reactors for diazotization and fluorination steps, minimizing thermal degradation. Process analytical technology (PAT) monitors reaction progress via in-line FTIR, ensuring consistent product quality.

Impurity Profiling and Control

Common impurities include:

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Amino-5-fluoro-2-hydroxybenzoic acid?

Answer:

The synthesis of this compound typically involves multi-step functional group transformations. A plausible route includes:

- Step 1: Fluorination of a benzoic acid precursor using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH (4–6) to minimize side reactions.

- Step 2: Introduction of the amino group via catalytic hydrogenation of a nitro intermediate or nucleophilic substitution with ammonia.

- Step 3: Hydroxylation at the 2-position using hydroxyl-protecting strategies (e.g., tert-butyldimethylsilyl groups) to prevent oxidation.

Reaction purity (>95%) is achieved through recrystallization in ethanol/water mixtures or preparative HPLC .

Advanced: How can Design of Experiments (DOE) optimize reaction conditions for improved yield and purity?

Answer:

DOE can systematically evaluate parameters such as:

- Temperature: Lower temperatures (0–10°C) reduce decomposition of the nitro intermediate during fluorination.

- Catalyst loading: Palladium (5–10 mol%) in hydrogenation steps balances cost and efficiency.

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

Statistical tools like ANOVA identify critical factors, with response surface models predicting optimal conditions (e.g., 85% yield at 8 mol% Pd, 12 h reaction time) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy: H and F NMR verify substituent positions (e.g., fluorine at C5: δ ~ -110 ppm in F NMR) .

- HPLC-MS: Quantifies purity (>98%) and detects trace impurities (e.g., dehalogenated byproducts).

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns of the hydroxy and amino groups .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data?

Answer:

Discrepancies often arise from:

- Polymorphism: Recrystallize the compound in different solvents (e.g., acetonitrile vs. methanol) and compare DSC thermograms.

- Impurity profiles: Use LC-MS to identify residual solvents or side products (e.g., unreacted nitro precursors).

Cross-reference data with high-purity standards (e.g., CAS 446-08-2 for 2-Amino-5-fluorobenzoic acid derivatives) and validate methods via interlaboratory studies .

Basic: How do the amino, fluoro, and hydroxy groups influence reactivity in medicinal chemistry applications?

Answer:

- Amino group (-NH): Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and serves as a site for derivatization (e.g., amide formation).

- Fluoro group (-F): Enhances metabolic stability and membrane permeability via hydrophobic interactions.

- Hydroxy group (-OH): Contributes to solubility and chelation with metal ions in catalytic processes.

Comparative studies with methoxy or nitro analogs show altered binding affinities (e.g., 10-fold lower IC in kinase inhibition assays) .

Advanced: What strategies are effective in designing assays to evaluate biological activity?

Answer:

- Enzyme inhibition assays: Use fluorescence-based substrates (e.g., fluorogenic peptide mimics) to measure IC values.

- Cellular uptake studies: Radiolabel the compound (F for PET imaging) or use fluorescent tags (BODIPY) to track intracellular localization.

- Molecular docking: Predict binding modes using software like AutoDock Vina, validated by mutagenesis (e.g., Ala-scanning of target residues) .

Basic: What are the best practices for handling and storing this compound?

Answer:

- Storage: Keep in amber vials at 2–8°C under inert gas (argon) to prevent oxidation of the amino group.

- Solubility: Prepare stock solutions in DMSO (50 mM) for biological assays; avoid aqueous buffers with pH >8 to prevent deprotonation of the hydroxy group.

- Stability: Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC stability-indicating methods .

Advanced: How does the compound compare to structurally similar analogs (e.g., 4-Amino-2-fluoro-5-methoxybenzoic acid) in material science applications?

Answer:

- Thermal stability: The hydroxy group reduces thermal decomposition onset (T ~ 220°C) compared to methoxy analogs (T ~ 250°C).

- Hydrophobicity: LogP values (calculated: 1.2 vs. 1.8 for methoxy) influence self-assembly in supramolecular polymers.

- Crystallinity: XRD reveals distinct π-π stacking distances (3.5 Å vs. 3.8 Å) due to hydrogen-bonding differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.